N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide
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Overview
Description
N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide involves several steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Formation of Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an appropriate diamine and a carbonyl compound.
Coupling Reaction: The final step involves coupling the benzothiazole and imidazole moieties using a carbothioamide linkage, typically achieved through a thiourea intermediate
Chemical Reactions Analysis
N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls or nitro groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. .
Scientific Research Applications
N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide involves the inhibition of specific molecular targets. For instance, it can inhibit the phosphorylation of receptor-interacting protein kinase 3 (RIPK3) in necroptotic cells, thereby blocking necrosome formation. This mechanism is particularly relevant in the context of inflammatory response and cell death pathways .
Comparison with Similar Compounds
N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anti-cancer activity against various cancer cell lines.
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide:
Properties
Molecular Formula |
C12H8F2N4OS2 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]imidazole-1-carbothioamide |
InChI |
InChI=1S/C12H8F2N4OS2/c13-10(14)19-7-1-2-8-9(5-7)21-11(16-8)17-12(20)18-4-3-15-6-18/h1-6,10H,(H,16,17,20) |
InChI Key |
YBDKBVGKMUKXGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)SC(=N2)NC(=S)N3C=CN=C3 |
Origin of Product |
United States |
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